molecular formula C21H21F2N3O5S B1237916 N-(3,4-difluorophenyl)-2-[N-[(3,5-dimethyl-4-isoxazolyl)sulfonyl]-4-ethoxyanilino]acetamide

N-(3,4-difluorophenyl)-2-[N-[(3,5-dimethyl-4-isoxazolyl)sulfonyl]-4-ethoxyanilino]acetamide

Cat. No. B1237916
M. Wt: 465.5 g/mol
InChI Key: XBKVDFVQUCOXRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,4-difluorophenyl)-2-[N-[(3,5-dimethyl-4-isoxazolyl)sulfonyl]-4-ethoxyanilino]acetamide is a sulfonamide.

Scientific Research Applications

Lead Optimization in Drug Development

N-(3,4-difluorophenyl)-2-[N-[(3,5-dimethyl-4-isoxazolyl)sulfonyl]-4-ethoxyanilino]acetamide and related compounds have been explored in the context of drug development, particularly in optimizing lead compounds for better pharmacokinetic properties. Humphreys et al. (2003) discussed how small molecular changes in similar compounds can dramatically alter their disposition, highlighting the importance of in vitro liver microsomal stability in the lead optimization process for compounds with metabolic liabilities (Humphreys et al., 2003).

Anti-tumor Potential

Research by Qi Hao-fei (2011) synthesized novel isoxazoline compounds using a key intermediate related to N-(3,4-difluorophenyl)-2-[N-[(3,5-dimethyl-4-isoxazolyl)sulfonyl]-4-ethoxyanilino]acetamide. Preliminary biological activity tests showed that some of these compounds exhibited better anti-tumor activities (Qi Hao-fei, 2011).

Plant Growth Regulation

The related compound mefluidide, which shares structural similarities with N-(3,4-difluorophenyl)-2-[N-[(3,5-dimethyl-4-isoxazolyl)sulfonyl]-4-ethoxyanilino]acetamide, has been shown to influence plant growth and reproduction. Studies have demonstrated its capability to protect plants from chilling injury and its use as a growth regulator in agriculture. Tseng and Li (1984) found that mefluidide can protect chilling-sensitive plants from injury, suggesting its potential as a tool in studying temperature stress mechanisms in plants (Tseng & Li, 1984).

Antibacterial Activity

Research on N-substituted acetamide derivatives of azinane-bearing 1,3,4-oxadiazole nucleus, which is structurally related to N-(3,4-difluorophenyl)-2-[N-[(3,5-dimethyl-4-isoxazolyl)sulfonyl]-4-ethoxyanilino]acetamide, indicated potential antibacterial properties. Iqbal et al. (2017) synthesized acetamide derivatives and evaluated their antibacterial potentials, with some compounds showing moderate inhibitor effects against certain bacterial strains (Iqbal et al., 2017).

properties

Product Name

N-(3,4-difluorophenyl)-2-[N-[(3,5-dimethyl-4-isoxazolyl)sulfonyl]-4-ethoxyanilino]acetamide

Molecular Formula

C21H21F2N3O5S

Molecular Weight

465.5 g/mol

IUPAC Name

N-(3,4-difluorophenyl)-2-[N-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]-4-ethoxyanilino]acetamide

InChI

InChI=1S/C21H21F2N3O5S/c1-4-30-17-8-6-16(7-9-17)26(32(28,29)21-13(2)25-31-14(21)3)12-20(27)24-15-5-10-18(22)19(23)11-15/h5-11H,4,12H2,1-3H3,(H,24,27)

InChI Key

XBKVDFVQUCOXRE-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)N(CC(=O)NC2=CC(=C(C=C2)F)F)S(=O)(=O)C3=C(ON=C3C)C

Canonical SMILES

CCOC1=CC=C(C=C1)N(CC(=O)NC2=CC(=C(C=C2)F)F)S(=O)(=O)C3=C(ON=C3C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(3,4-difluorophenyl)-2-[N-[(3,5-dimethyl-4-isoxazolyl)sulfonyl]-4-ethoxyanilino]acetamide
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N-(3,4-difluorophenyl)-2-[N-[(3,5-dimethyl-4-isoxazolyl)sulfonyl]-4-ethoxyanilino]acetamide
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N-(3,4-difluorophenyl)-2-[N-[(3,5-dimethyl-4-isoxazolyl)sulfonyl]-4-ethoxyanilino]acetamide
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N-(3,4-difluorophenyl)-2-[N-[(3,5-dimethyl-4-isoxazolyl)sulfonyl]-4-ethoxyanilino]acetamide
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N-(3,4-difluorophenyl)-2-[N-[(3,5-dimethyl-4-isoxazolyl)sulfonyl]-4-ethoxyanilino]acetamide

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